3-Chloro-2,4-difluorophenol
Description
Properties
IUPAC Name |
3-chloro-2,4-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJLUEQRXIJAGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-Chloro-2,4-difluorophenol is a halogenated phenolic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and interactions with biological systems, supported by relevant research findings.
Chemical Structure and Properties
This compound (C₆H₄ClF₂O) features a phenolic hydroxyl group (-OH) attached to a benzene ring substituted with chlorine and two fluorine atoms at the 3 and 4 positions. This unique arrangement of halogen substituents significantly influences its chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties . It has been shown to be effective against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's structural analogs have also demonstrated herbicidal activity, indicating that it may possess similar agrochemical properties.
Interaction with Enzymes
Studies have shown that this compound interacts with enzymes involved in metabolic pathways. Its structural characteristics allow it to bind effectively to active sites of certain enzymes, potentially influencing their activity and leading to varied biological effects. For instance, its interaction with 17β-hydroxysteroid dehydrogenase type 14 (17β-HSD14) has been investigated, highlighting its relevance in steroid hormone metabolism.
Herbicidal Activity Evaluation
A study evaluated the herbicidal effects of various fluorinated phenolic compounds, including this compound. The compound was assessed for its impact on the growth of Arabidopsis thaliana , a model organism in plant biology. Results indicated significant effects on seed germination and growth metrics at varying application rates .
| Application Rate (kg/ha) | Effect on Growth (%) |
|---|---|
| 8.96 | 75 |
| 4.48 | 50 |
| 2.24 | 25 |
This data suggests that this compound can effectively inhibit plant growth at higher concentrations, supporting its potential use as a herbicide.
Anticancer Activity
In another investigation focused on fluorinated compounds for anticancer applications, derivatives of this compound were tested against lung and breast cancer cell lines. The results indicated promising antiproliferative activity, suggesting that modifications to the compound could enhance its therapeutic potential in oncology .
The mechanism by which this compound exerts its biological effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to specific targets, leading to various biological and chemical effects. This characteristic makes it a valuable candidate for further research in medicinal chemistry.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
3-Chloro-2,4-difluorophenol serves as an intermediate in the synthesis of various bioactive compounds and drugs. Its unique structure allows for modifications that enhance pharmacological properties.
- Anticancer Activity: Research indicates that halogenated phenolic compounds can inhibit tumor growth by interacting with specific cellular pathways. For instance, studies have shown that derivatives containing similar halogen substitutions exhibit enhanced binding to enzymes involved in cancer progression.
- Enzyme Inhibition: The compound has been evaluated for its potential to inhibit specific enzymes. A study on tyrosinase inhibition demonstrated that derivatives with similar structural features exhibited higher potency compared to non-halogenated counterparts.
2. Agricultural Applications
The compound has potential uses in agrochemicals, particularly as a herbicide or fungicide. Its structural similarity to other chlorophenols suggests antimicrobial properties that can be harnessed in agricultural practices.
Case Studies
Case Study 1: Anticancer Properties
A recent study investigated the binding affinity of this compound derivatives to cancer-related enzymes. The results indicated that these compounds could effectively inhibit enzyme activity associated with tumor growth, suggesting potential as anticancer agents.
Case Study 2: Antimicrobial Activity
Research has demonstrated that halogenated phenols exhibit significant antimicrobial properties against various bacterial strains. For example, studies have shown that similar compounds effectively inhibit the growth of Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Halogenated Phenols
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| This compound | E. coli, S. aureus | Moderate to High |
| 2-Chloro-5-fluorophenol | Pseudomonas aeruginosa | High |
| 3-Fluoro-4-chlorophenol | Streptococcus pneumoniae | Moderate |
Comparison with Similar Compounds
Chlorophenols
Chlorophenols share a phenol backbone with varying chlorine substitutions. Key differences include:
Fluorinated Derivatives
Fluorine substitution significantly impacts reactivity and bioactivity:
The phenol group (-OH) in this compound increases hydrogen-bonding capacity compared to nitrile (-CN) or acyl fluoride (-COF) derivatives, influencing its solubility and interaction in biological systems .
Environmental and Toxicological Profiles
Chlorophenols are generally persistent pollutants with moderate to high toxicity. Fluorination may mitigate environmental persistence due to stronger C-F bonds, but specific data on this compound are lacking. Comparatively:
- 2,4-Dichlorophenol: Listed as a priority pollutant by the EPA due to bioaccumulation and endocrine-disrupting effects .
- 3-Chloro-2,4-difluorobenzonitrile: Market analysis indicates rising demand in compliant formulations, suggesting lower regulatory restrictions than traditional chlorophenols .
- This compound: Limited commercial availability (discontinued per CymitQuimica data) may reflect challenges in synthesis or regulatory compliance .
Market and Industrial Relevance
- 3-Chloro-2,4-difluorobenzonitrile : Global market projected to grow at 6.2% CAGR (2020–2025), driven by demand for fluorinated agrochemicals .
- This compound: No active market data available; discontinuation suggests niche applications or substitution by safer alternatives (e.g., non-halogenated phenols) .
Q & A
Basic Questions
Q. How can 3-Chloro-2,4-difluorophenol be unambiguously identified in experimental settings?
- Methodological Answer : Use a combination of analytical techniques:
- Mass Spectrometry (MS) : Confirm molecular weight (164.54 g/mol) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to resolve substitution patterns (e.g., chlorine at position 3, fluorine at 2 and 4).
- Infrared Spectroscopy (IR) : Identify characteristic O-H (phenolic) and C-F stretches.
- Reference Standards : Compare retention times with certified standards (e.g., stored at 0–6°C to prevent degradation) .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Exposure Limits : Adhere to Protective Action Criteria (PAC-1: 2.1 mg/m³; PAC-2: 23 mg/m³; PAC-3: 140 mg/m³) for emergency response .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
- Storage : Store in airtight containers at 0–6°C to prevent volatilization or decomposition .
- Spill Management : Absorb with inert materials (e.g., diatomaceous earth) and dispose via hazardous waste facilities .
Advanced Research Questions
Q. How can researchers design a synthesis route for this compound while minimizing byproducts?
- Methodological Answer :
- Precursor Selection : Start with 2,4-difluorophenol. Introduce chlorine via electrophilic substitution using or , controlling reaction temperature (0–5°C) to avoid over-chlorination .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Optimization : Adjust stoichiometry of chlorinating agents and reaction time using Design of Experiments (DoE) to identify optimal conditions.
Q. What analytical strategies resolve contradictions in toxicity data for halogenated phenols?
- Methodological Answer :
- Curve-Fitting Models : Compare 4-parameter logistic (4PL) and 5PL-1P models to address asymmetry in dose-response data. For example, 5PL-1P improved from 0.9899 to 0.9993 in a study on 3-chloro-2,4-pentanedione .
- Statistical Validation : Use Akaike Information Criterion (AIC) to select the best-fit model. Replicate experiments under controlled pH and temperature to reduce variability.
- Cross-Validation : Confirm EC values using alternative assays (e.g., bacterial luminescence inhibition vs. algal growth assays).
Q. How can environmental persistence of this compound be assessed in aquatic systems?
- Methodological Answer :
- Degradation Studies :
- Photolysis : Exclude to UV light (254 nm) and monitor degradation via GC-MS.
- Biodegradation : Use OECD 301B test with activated sludge; measure half-life and metabolite formation (e.g., fluoride ions via ion chromatography) .
- Adsorption Analysis : Determine soil-water partition coefficients () using batch equilibration methods. Correlate with log (estimated at 2.8 for similar chlorophenols) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
